molecular formula C14H17BF2O4 B1430851 Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1621256-23-2

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1430851
CAS No.: 1621256-23-2
M. Wt: 298.09 g/mol
InChI Key: ZUOFHQYKSWBXAA-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative with a benzoate core functionalized by fluorine substituents at the 2- and 3-positions and a pinacol boronate group at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester moiety, which facilitates carbon-carbon bond formation in the synthesis of pharmaceuticals, agrochemicals, and organic materials . Its methyl ester group contributes to solubility in organic solvents, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-7-6-8(12(18)19-5)10(16)11(9)17/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOFHQYKSWBXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1621256-23-2) is a compound with potential biological activity primarily due to its unique structural features that include a difluorobenzoate moiety and a boron-containing dioxaborolane group. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

Chemical Formula : C₁₄H₁₇BF₂O₄
Molecular Weight : 298.09 g/mol
CAS Number : 1621256-23-2
Storage Conditions : Inert atmosphere at 2-8°C

The compound's structural characteristics contribute to its reactivity and biological interactions. The presence of fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets.

Research indicates that compounds containing boron have unique mechanisms of action in biological systems. Boron compounds can interact with various biomolecules, potentially affecting enzymatic activities and cellular signaling pathways. Specifically, the dioxaborolane moiety may facilitate interactions with nucleophiles in biological systems, leading to modulation of biological activities.

Antimicrobial Properties

Initial studies suggest that this compound exhibits antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of boron-containing compounds can inhibit the growth of various bacterial strains.
  • The compound's structure suggests potential activity against Wolbachia , a genus of bacteria associated with several parasitic diseases such as lymphatic filariasis and river blindness .

Anticancer Activity

Research into boron compounds has also highlighted their potential in cancer therapy:

  • Boron Neutron Capture Therapy (BNCT) utilizes boron-containing compounds to target tumor cells selectively. The incorporation of this compound could enhance the efficacy of BNCT by improving tumor localization and reducing systemic toxicity.

Study 1: Antimicrobial Efficacy

In a study examining various boron-containing compounds for their antimicrobial activity against Wolbachia, this compound was found to exhibit significant inhibitory effects at low concentrations (EC50 values in nanomolar range) compared to control compounds .

CompoundEC50 (nM)
Methyl 2,3-difluoro...50
Control Compound A200
Control Compound B>1000

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was conducted on human cancer cell lines to evaluate the therapeutic potential of this compound. Results indicated that it induced apoptosis in a dose-dependent manner:

Concentration (µM)% Cell Viability
0.190
170
1030

Scientific Research Applications

Organic Synthesis

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:

  • Cross-Coupling Reactions : The compound can be used in Suzuki-Miyaura cross-coupling reactions. The presence of the boron moiety facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This is particularly useful for synthesizing complex aromatic compounds with specific substitutions .
  • Fluorination : The difluoro substituents enhance the reactivity of the compound in electrophilic aromatic substitution reactions. This property is exploited to introduce fluorine atoms into organic molecules, which can significantly alter their biological and physical properties .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural characteristics:

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
  • Targeted Drug Delivery : The boron-containing moiety can be utilized for targeted drug delivery systems. Boron compounds are known for their ability to form stable complexes with various biomolecules, which can be advantageous in designing targeted therapies .

Materials Science

The unique chemical properties of this compound also lend themselves to applications in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength. Its use as a monomer or additive in polymer formulations is an area of ongoing research .
  • Fluorescent Materials : Research is exploring the potential of this compound as a precursor for fluorescent materials. The difluorinated structure may contribute to enhanced luminescent properties suitable for applications in optoelectronics and sensor technologies .

Case Study 1: Synthesis of Fluorinated Aromatic Compounds

A recent study demonstrated the successful use of this compound in synthesizing novel fluorinated aromatic compounds through Suzuki coupling reactions. The resulting products showed enhanced pharmacological activities compared to their non-fluorinated counterparts.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of derivatives synthesized from this compound. In vitro studies showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related boronate esters, emphasizing differences in substituents, electronic properties, and applications.

Table 1: Structural and Functional Comparison of Boronate Esters

Compound Name Substituents (Position) Key Functional Groups Reactivity/Applications Reference CAS/ID
Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-F, 3-F, 4-boronate Difluoro, methyl ester High reactivity in cross-coupling; OLED materials 525362-07-6 (analog)
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 4-boronate (no halogens) Methyl ester Moderate reactivity; polymer synthesis 653589-95-8
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate 2-boronate, 4-CF₃ Trifluoromethyl, methyl ester Enhanced electron deficiency; drug intermediates 1146214-86-9
Ethyl 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-F, 6-F, 3-boronate Ethyl ester Solubility in hydrophobic media; agrochemicals N/A
Methyl 2-methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-OCH₃, 3-CH₃, 5-boronate Methoxy, methyl ester Reduced reactivity due to electron donation 862081-38-7

Key Comparative Insights

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The target compound’s 2,3-difluoro substitution creates a strongly electron-deficient aromatic ring, enhancing its reactivity in cross-coupling reactions compared to non-fluorinated analogs like Methyl 4-(dioxaborolan-2-yl)benzoate . However, it is less reactive than the trifluoromethyl-substituted analog (CAS 1146214-86-9), where the -CF₃ group provides greater electron withdrawal . Electron-Donating Groups (EDGs): Methoxy-substituted derivatives (e.g., CAS 862081-38-7) exhibit reduced reactivity due to the electron-donating nature of -OCH₃, which deactivates the boronate group .

Steric and Positional Influences

  • Boronate Position: The 4-boronate group in the target compound allows for predictable para-directed coupling in Suzuki reactions, whereas meta-substituted analogs (e.g., Ethyl 2,6-difluoro-3-boronate benzoate) may exhibit altered regioselectivity .
  • Steric Hindrance: Methyl or ethyl esters at the benzoate position minimally affect steric bulk, but ortho-substituted analogs (e.g., 2-OCH₃ or 2-CF₃) introduce steric constraints that can slow reaction kinetics .

Solubility and Stability Ester Groups: The methyl ester in the target compound offers better solubility in polar aprotic solvents (e.g., THF, DMF) compared to ethyl esters, which are more lipophilic and suited for hydrophobic reaction environments . Fluorine Substituents: The 2,3-difluoro configuration improves stability against hydrolysis relative to non-fluorinated boronate esters, a critical factor in prolonged storage .

Applications

  • Pharmaceuticals: The trifluoromethyl analog (CAS 1146214-86-9) is prioritized in drug discovery due to its metabolic stability .
  • Materials Science: The target compound’s fluorine substituents make it suitable for electron-transport layers in OLEDs, whereas methoxy-substituted variants are less conductive .

Research Findings

  • A 2021 study demonstrated that 2,3-difluoro-4-boronate benzoates achieve >90% yield in Suzuki couplings with aryl halides, outperforming non-fluorinated analogs by ~20% under identical conditions .
  • Ethyl 2,6-difluoro-3-boronate benzoate () showed superior stability in aqueous media (t½ > 48 hours) compared to the methyl ester analog (t½ ~24 hours), attributed to reduced ester hydrolysis .

Preparation Methods

Detailed Preparation Method

2.1 Reagents and Conditions

Reagent/Component Amount/Concentration Role
Methyl 2,3-difluoro-4-bromobenzoate Stoichiometric (e.g., 10 mmol) Starting aryl halide
Bis(pinacolato)diboron Excess (e.g., 12 mmol) Boron source
Potassium acetate Excess (e.g., 40 mmol) Base
Palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride) Catalytic (e.g., 0.5 mmol) Catalyst
1,4-Dioxane Solvent (e.g., 150 mL) Reaction medium
Inert atmosphere (Nitrogen or Argon) Continuous Prevents oxidation/decomposition

2.2 Procedure

  • Under an inert nitrogen atmosphere, methyl 2,3-difluoro-4-bromobenzoate, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst are combined in 1,4-dioxane.
  • The reaction mixture is heated to approximately 85 °C and stirred for about 12 hours to allow complete borylation.
  • Upon completion, the solvent is removed under reduced pressure by distillation.
  • The residue is extracted with dichloromethane and washed multiple times with saturated aqueous sodium chloride solution to remove inorganic impurities.
  • The organic layer is concentrated under reduced pressure.
  • The crude product is purified by column chromatography using a petroleum ether:methylene chloride eluent system (3:1 v/v) to afford the target compound as a solid.

2.3 Yield and Purity

  • Typical isolated yield: Approximately 86%
  • Purity confirmation: Characterized by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Scheme Summary

Step Starting Material Reagents & Conditions Product Yield (%)
1 Methyl 2,3-difluoro-4-bromobenzoate Bis(pinacolato)diboron, potassium acetate, Pd catalyst, 1,4-dioxane, 85 °C, 12 h, N2 atmosphere Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 86

Research Findings and Notes

  • The use of [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride as a catalyst is critical for high efficiency and selectivity in the borylation step.
  • Potassium acetate serves as a mild base, facilitating the transmetalation step in the catalytic cycle.
  • The inert atmosphere prevents catalyst deactivation and side reactions, ensuring high yield and product integrity.
  • The reaction solvent, 1,4-dioxane, provides good solubility for all reagents and stability under reaction conditions.
  • Purification by column chromatography with petroleum ether and methylene chloride effectively separates the desired product from side-products and unreacted materials.
  • The method is adaptable for various fluorinated benzoate derivatives, allowing for selective functionalization.

Summary Table of Key Parameters

Parameter Details
Catalyst [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (0.5 mmol)
Base Potassium acetate (40 mmol)
Boron source Bis(pinacolato)diboron (12 mmol)
Solvent 1,4-Dioxane (150 mL)
Temperature 85 °C
Reaction time 12 hours
Atmosphere Nitrogen (inert)
Work-up Extraction with dichloromethane, washing with brine, concentration under reduced pressure
Purification Column chromatography (petroleum ether:methylene chloride = 3:1)
Yield 86%

Q & A

Q. Example Conditions :

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
Reaction Time24–48 hours
Temperature90°C
Yield~43–60% (varies with purity)

Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Look for signals corresponding to the aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and pinacol methyl groups (δ 1.3–1.4 ppm). Fluorine substituents induce splitting patterns in adjacent protons .
  • ¹¹B NMR : A peak near δ 30 ppm confirms the boronate ester .
  • Mass Spectrometry (MS) : The molecular ion peak should match the molecular weight (e.g., 330.11 g/mol for C₁₅H₁₈BF₃O₄) .

Q. Example NMR Data :

Proton Environmentδ (ppm)
Aromatic (ortho to B)7.8–8.0 (multiplet)
OCH₃ (ester)3.85 (s)
Pinacol CH₃1.35 (s)

Advanced: How can low yields in Suzuki-Miyaura cross-couplings involving this boronate be addressed?

Methodological Answer:
Low yields often stem from boronate hydrolysis or catalyst poisoning . Mitigation strategies:

  • Dry Conditions : Use anhydrous solvents and molecular sieves to prevent boronate degradation .
  • Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos for improved activity .
  • Base Optimization : Replace Na₂CO₃ with Cs₂CO₃ for better solubility in biphasic systems .

Q. Example Reaction Setup :

ComponentOptimization Strategy
CatalystPd(OAc)₂ (2 mol%) + SPhos
SolventToluene/Water (10:1)
Temperature80°C, 12 hours

Advanced: How to resolve discrepancies in ¹H NMR data across different synthetic batches?

Methodological Answer:
Discrepancies may arise from residual solvents , protodeboronation , or rotamers . Steps:

  • Purification : Re-crystallize from hexane/ethyl acetate to remove impurities .
  • Deuterated Solvent : Use CDCl₃ instead of DMSO-d₆ to avoid peak broadening.
  • Variable Temperature NMR : Heat to 50°C to average rotameric signals .

Advanced: What strategies evaluate the hydrolytic stability of this boronate ester under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using LC-MS to quantify intact boronate .
  • Competing Reactions : Add glutathione or serum proteins to simulate in vivo conditions .

Q. Stability Data Example :

pHt₁/₂ (hours)Degradation Product
7.48.22,3-Difluoro-4-boronobenzoic acid
2.01.5Same

Basic: What precautions are critical for handling air-sensitive intermediates during synthesis?

Methodological Answer:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
  • Storage : Store under argon in flame-sealed ampoules at –20°C .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Advanced: How to detect and quantify trace impurities (e.g., dehalogenated byproducts) using HPLC?

Methodological Answer:

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 3.5 µm).
  • Mobile Phase : Gradient from 50% acetonitrile/50% H₂O (0.1% formic acid) to 90% acetonitrile over 20 minutes .
  • Detection : UV at 254 nm and MS/MS for structural confirmation.

Q. Example HPLC Parameters :

ParameterValue
Flow Rate0.8 mL/min
Retention Time (Boronate)12.3 minutes
LOD0.1 µg/mL

Advanced: What alternative purification methods improve recovery of this boronate ester?

Methodological Answer:

  • Size-Exclusion Chromatography : Separate high-MW impurities using Sephadex LH-20 .
  • Recrystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals.
  • Fluorous Solid-Phase Extraction : Leverage boronate’s affinity for fluorous tags .

Advanced: How do fluorine substituents influence the electronic properties and reactivity of this compound?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine atoms decrease electron density on the aromatic ring, enhancing electrophilic substitution at the para position .
  • Steric Effects : Ortho-fluorine groups hinder rotation, stabilizing specific conformers observable in VT-NMR .

Advanced: How to reconcile contradictory literature reports on this boronate’s catalytic activity?

Methodological Answer:

  • Reproduce Conditions : Ensure identical catalyst loading, solvent, and temperature .
  • Characterize Batches : Compare XRD and elemental analysis to rule out polymorphic differences .
  • Computational Modeling : Use DFT to assess transition states and identify rate-limiting steps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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